molecular formula C12H7NO5S B6399469 4-(5-Formylthiophen-2-YL)-2-nitrobenzoic acid CAS No. 1261959-39-0

4-(5-Formylthiophen-2-YL)-2-nitrobenzoic acid

Cat. No.: B6399469
CAS No.: 1261959-39-0
M. Wt: 277.25 g/mol
InChI Key: FFBIIKZYCSDGSN-UHFFFAOYSA-N
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Description

4-(5-Formylthiophen-2-YL)-2-nitrobenzoic acid is an organic compound that features a thiophene ring substituted with a formyl group and a benzoic acid moiety substituted with a nitro group

Properties

IUPAC Name

4-(5-formylthiophen-2-yl)-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO5S/c14-6-8-2-4-11(19-8)7-1-3-9(12(15)16)10(5-7)13(17)18/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBIIKZYCSDGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(S2)C=O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689520
Record name 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-39-0
Record name 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Formylthiophen-2-YL)-2-nitrobenzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, due to the electron-rich nature of the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder in acidic conditions

    Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4)

Major Products:

    Oxidation: 4-(5-Carboxythiophen-2-YL)-2-nitrobenzoic acid

    Reduction: 4-(5-Formylthiophen-2-YL)-2-aminobenzoic acid

    Substitution: Various halogenated or sulfonated derivatives of the thiophene ring

Scientific Research Applications

4-(5-Formylthiophen-2-YL)-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Formylthiophen-2-YL)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its formyl and nitro groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

    4-(5-Formylthiophen-2-YL)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-(5-Formylthiophen-2-YL)-2-aminobenzoic acid: Contains an amino group instead of a nitro group, which can lead to different biological activities and chemical reactivity.

    4-(5-Carboxythiophen-2-YL)-2-nitrobenzoic acid:

Uniqueness: 4-(5-Formylthiophen-2-YL)-2-nitrobenzoic acid is unique due to the presence of both a formyl group and a nitro group, which provide distinct reactivity and potential for diverse applications in various fields of research and industry.

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